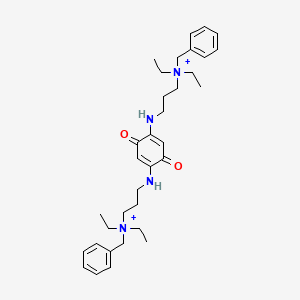

3-Hydroxy-6-methoxy-1,2-benzisoxazole

Descripción general

Descripción

“3-Hydroxy-6-methoxy-1,2-benzisoxazole” is a compound with the molecular formula C8H7NO3 . It has been identified as a naturally occurring 1,2-benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C8H7NO3/c1-11-5-2-3-6-7 (4-5)12-9-8 (6)10/h2-4H,1H3, (H,9,10) .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 165.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 165.042593085 g/mol . The topological polar surface area of the compound is 47.6 Ų .

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Interactions

Microwave-Promoted Synthesis : A study by Smith et al. (2010) explored the microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles, using 3-chloro-1,2-benzisoxazole derived from 3-hydroxy-1,2-benzisoxazoles. This method resulted in good-to-high yields and indicates a potential pathway for developing substituted 1,2-benzisoxazoles for various applications (Smith et al., 2010).

Modified Boekelheide Rearrangement : Arava et al. (2011) detailed the synthesis of 3-Chloromethyl-1,2-benzisoxazoles using a modified Boekelheide rearrangement. This approach is pertinent for creating potential antipsychotic compounds, demonstrating the importance of 3-substituted-1,2-benzisoxazole derivatives in medicinal chemistry (Arava et al., 2011).

Antitumor and Antimicrobial Activity : Novel approaches for synthesizing triazolobenzisoxazole compounds from hydroxy benzisoxazole, reported by Swamy and Deshmukh (2010), have been shown to exhibit antimicrobial activities. This underscores the pharmaceutical potential of 3-hydroxy-1,2-benzisoxazole derivatives (Swamy & Deshmukh, 2010).

Radiation-Induced Hydroxylation : Gaisberger and Solar (2001) investigated the hydroxylation of methoxy- and hydroxy-benzoic acids by γ-radiation. This study is relevant to understanding the behavior of similar compounds, including 3-hydroxy-6-methoxy-1,2-benzisoxazole, under irradiation, which has implications in food irradiation and other fields (Gaisberger & Solar, 2001).

Biological and Pharmaceutical Applications

Acetylcholinesterase Inhibitors : Basappa et al. (2004) synthesized 1,2-benzisoxazole analogues, finding them to be potent acetylcholinesterase inhibitors. This suggests a potential application of this compound derivatives in the treatment of diseases like Alzheimer's (Basappa et al., 2004).

Immunotherapeutic Agents : Choi et al. (2005) isolated compounds from Solidago virga-aurea, including benzyl-2-hydroxy-6-methoxybenzoate, which demonstrated potential as immunotherapeutic agents by stimulating macrophage functions. This highlights the possible use of related compounds in treating infectious diseases (Choi et al., 2005).

- ) synthesized novel benzisoxazole-substituted-allyl derivatives and evaluated their antioxidant and anticancer activities. They found that certain compounds exhibited significant activity against human colon cancer cells and also showed notable antioxidant properties, suggesting the potential of this compound derivatives in cancer therapy (Anand, Selvaraj, & Alagar, 2014).

- Fluorescent Probes Sensing pH and Metal Cations : Tanaka et al. (2001) developed fluorescent probes using benzoxazole and benzothiazole analogues, sensitive to pH changes and selective in metal cation detection. This study opens possibilities for this compound derivatives in analytical chemistry and biological imaging (Tanaka et al., 2001).

Mecanismo De Acción

Target of Action

The primary targets of 3-Hydroxy-6-methoxy-1,2-benzisoxazole are enzymes involved in the metabolic pathways of bacteria, particularly Acinetobacter baumannii . The compound has been found to have significant antibacterial activity against this multi-drug resistant pathogen .

Mode of Action

This compound interacts with its targets by inhibiting the function of key enzymes. This results in the disruption of essential metabolic processes within the bacterial cells, leading to their death . The exact interaction between the compound and its targets is still under investigation.

Biochemical Pathways

The compound affects the metabolic pathways involving 4-hydroxybenzoate . It is suggested that the enzymes chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase could be the potential targets of this compound . These enzymes play crucial roles in the biosynthesis of ubiquinone, a vital component of the electron transport chain in bacteria .

Result of Action

The action of this compound results in the inhibition of bacterial growth, particularly in the case of multi-drug resistant strains of Acinetobacter baumannii . By disrupting key metabolic pathways, the compound effectively kills the bacteria, making it a potential candidate for the development of new antibacterial agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metabolites in the environment can reverse the antibacterial effects of the compound . Additionally, the compound’s activity can be reduced due to biodegradation by soil microbes . Therefore, the environment plays a crucial role in determining the effectiveness of this compound.

Análisis Bioquímico

Cellular Effects

Preliminary studies suggest that it may have antibiotic activity against multi-drug resistant Acinetobacter baumannii . This suggests that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

6-methoxy-1,2-benzoxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-11-5-2-3-6-7(4-5)12-9-8(6)10/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBAYYGFAJXJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290218 | |

| Record name | 6-Methoxy-1,2-benzisoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-57-4 | |

| Record name | 6-Methoxy-1,2-benzisoxazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89942-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,2-benzisoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,3-dihydro-1,2-benzoxazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B3416650.png)

![1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3416662.png)

![[4,4']Bipiperidinyl-1-carboxylic acid ethyl ester](/img/structure/B3416692.png)